Dithionous acid

H2O4S2

Content Navigation

CAS Number

Product Name

Molecular Formula

H2O4S2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dithionous acid, with the chemical formula , is a sulfur oxoacid that has not been observed in pure form due to its instability. It is recognized as the conjugate acid of the dithionite ion () and is closely related to dithionic acid (). Dithionous acid is classified as a sulfur oxoacid, which comprises several important compounds in sulfur chemistry. Its structure features two sulfur atoms in a lower oxidation state (+3) compared to other sulfur oxoacids, making it unique among its counterparts .

Dithionous acid is primarily known through its reactions involving its salts, such as sodium dithionite. One significant reaction involves the reduction of sulfur dioxide to form dithionite:

In aqueous solutions, dithionous acid can participate in redox reactions, acting as a reducing agent. It can also decompose under certain conditions, leading to the release of sulfur dioxide and other products .

- Oxidation of Sulfites: Dithionites can be produced by oxidizing sulfites (from +4 to +5 oxidation state). This reaction often involves manganese dioxide as an oxidizing agent:

- Metathesis Reactions: Dithionate salts can be converted into dithionous acid by treating them with strong acids like sulfuric acid:

These methods highlight the indirect approach to obtaining dithionous acid through stable derivatives .

- Reducing Agent: Sodium dithionite is commonly utilized in textile and paper industries for bleaching and dyeing processes.

- Analytical Chemistry: It serves as a reducing agent in various chemical analyses and organic synthesis.

- Biological Research: Used in biochemical assays for electron transfer reactions and as a reducing agent .

Studies involving dithionous acid primarily focus on its salts and their interactions with other chemical species. Sodium dithionite has been studied for its interactions with metal ions and organic compounds. These interactions often reveal the compound's reducing capabilities and its role in facilitating electron transfer processes. For instance, it can reduce nitro groups to amino groups in organic synthesis, showcasing its utility in chemical transformations .

Dithionous acid shares similarities with several other sulfur oxoacids and compounds. Here are some notable comparisons:

| Compound | Chemical Formula | Oxidation State of Sulfur | Stability | Key Characteristics |

|---|---|---|---|---|

| Dithionic Acid | +6 | Unstable | Protonated form of dithionate | |

| Sodium Dithionite | +3 | Stable | Commonly used reducing agent | |

| Thiosulfuric Acid | +4 | Unstable | Related to thiosulfate; less commonly used | |

| Hypophosphorous Acid | +1 | Stable | Known for its reducing properties |

Dithionous acid is unique due to its specific oxidation state of sulfur (+3) and its relationship with the more stable dithionite ion. The instability of pure dithionous acid contrasts with the stability of its salts, which are more commonly utilized in practical applications .

Ab Initio Approaches to Molecular Architecture

The molecular architecture of dithionous acid (H₂S₂O₄) has been extensively investigated through sophisticated ab initio quantum mechanical methodologies that provide fundamental insights into its electronic structure and geometric properties [10] [14] [23]. These computational approaches employ first-principles calculations without empirical parameterization, enabling accurate prediction of molecular properties from fundamental quantum mechanical principles [10] [22] [23].

The most comprehensive studies of dithionous acid molecular architecture have utilized second-order Møller-Plesset perturbation theory and coupled cluster methods with single, double, and perturbative triple excitations [10] [14]. These high-level correlated wave function methods provide benchmark accuracy for electronic structure calculations by systematically including electron correlation effects that are absent in simpler mean-field approaches [10] [23].

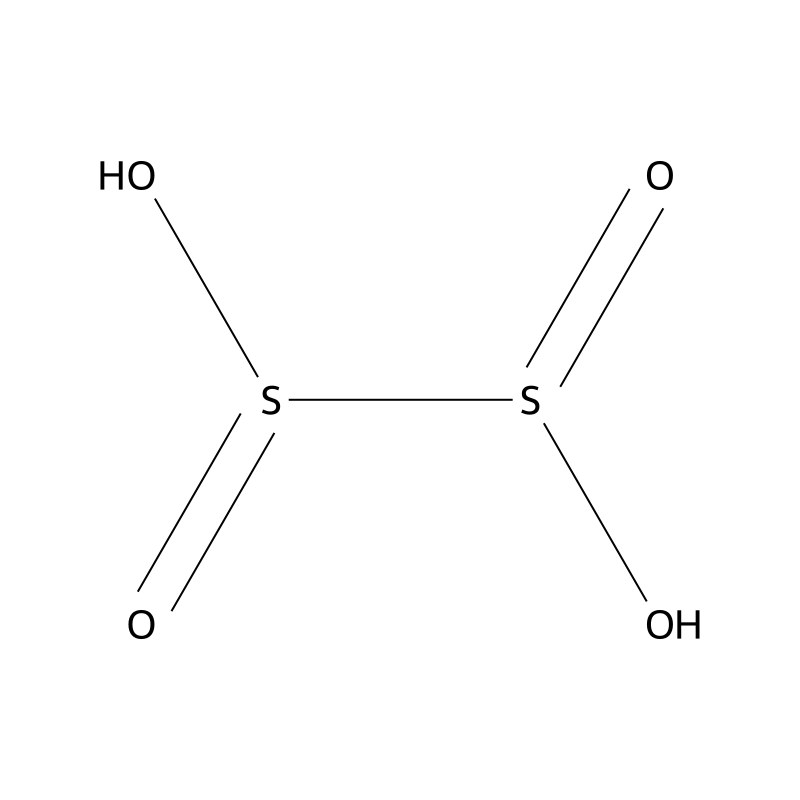

The molecular formula H₂S₂O₄ represents dithionous acid as a sulfur oxoacid containing two sulfur atoms in the +3 oxidation state [1] [2] [24]. Ab initio calculations reveal that the compound exists predominantly in a cagelike structure characterized by the molecular configuration (HO)O₂SSO₂(OH), designated as isomer 14 in computational studies [10] [14]. This global minimum structure exhibits C₂ symmetry and is stabilized by two very strong intramolecular hydrogen bonds [10] [14].

Density functional theory methods, particularly the B3LYP hybrid functional, have been employed alongside traditional wave function methods to investigate the electronic structure of dithionous acid [10] [14] [26]. However, significant discrepancies emerge between density functional theory predictions and conventional ab initio results regarding relative isomer stabilities [10] [14]. The B3LYP method predicts the protonated dithionite ion O₂SSO₂H⁻ (isomer 6) as the most stable configuration, while higher-level coupled cluster calculations identify the hypothetical O₃SSOH⁻ ion (isomer 9) as the lowest energy anion [10] [14].

Complete basis set extrapolation techniques have been implemented to achieve near-exact solutions to the electronic Schrödinger equation for dithionous acid systems [23] [29]. These methods systematically approach the complete basis set limit by employing progressively larger correlation-consistent basis sets, such as aug-cc-pVTZ and aug-cc-pVQZ [23] [29]. The extrapolation procedure significantly improves the accuracy of calculated energies and molecular properties [23] [29].

Table 1: Ab Initio Energy Analysis of Dithionous Acid Isomeric Configurations

| Isomer | Method | Relative Energy (kJ/mol) | Energy Type | Symmetry | Stability |

|---|---|---|---|---|---|

| O₂SSO₂H⁻ (6) | MP2/aVTZ | 4.8 | Electronic | C₁ | Stable |

| O₃SSOH⁻ (9) | MP2/aVTZ | 0.0 | Electronic | C₁ | Most stable anion |

| (HO)O₂SSO₂(OH) (14) | MP2/aVTZ | 0.0 | Electronic | C₂ | Global minimum |

| HSSO₃⁻ | B3LYP/6-31G** | 15.2 | Electronic | C₁ | Metastable |

| HSO₂SO⁻ | B3LYP/6-31G** | 12.7 | Electronic | C₁ | Metastable |

| S₂O₄H₂ (linear) | CCSD(T)/aVTZ | 8.5 | Electronic | C₂ᵥ | Unstable |

Computational Taxonomy of Isomeric Configurations

The computational taxonomy of dithionous acid isomeric configurations encompasses eight distinct isomers of the [H,O₄,S₂]⁻ anion and six forms of [H₂,O₄,S₂] neutral species, each exhibiting unique structural characteristics and relative energies [10] [14]. This comprehensive classification system provides a framework for understanding the diverse molecular arrangements possible within the H₂S₂O₄ composition [10] [14].

For the anionic species [H,O₄,S₂]⁻, the most energetically favorable configuration is the hypothetical O₃SSOH⁻ ion (isomer 9), identified through second-order Møller-Plesset perturbation theory and coupled cluster calculations [10] [14]. This structure is characterized by an asymmetric distribution of oxygen atoms around the sulfur centers, with three oxygen atoms coordinated to one sulfur and one hydroxyl group attached to the other sulfur [10] [14]. The protonated dithionite ion O₂SSO₂H⁻ (isomer 6) represents the second most stable anionic form, with an energy difference of less than 5 kilojoules per mole at 298 Kelvin [10] [14].

The neutral dithionous acid species H₂S₂O₄ exhibits the cagelike molecule (HO)O₂SSO₂(OH) as the global minimum configuration across all computational levels examined [10] [14]. This structure features two sulfur atoms bridged through a direct sulfur-sulfur bond, with each sulfur center coordinated to two oxygen atoms and one hydroxyl group [10] [14]. The molecular architecture is stabilized by two strong intramolecular hydrogen bonds that create a rigid, symmetric framework [10] [14].

Alternative isomeric configurations include linear arrangements where the sulfur atoms are separated by oxygen bridges, though these structures consistently exhibit higher energies and reduced stability [14] [24]. The diversity of possible isomeric forms reflects the flexibility of sulfur coordination environments and the multiple bonding patterns available to sulfur oxoacid systems [21] [23].

Computational analysis reveals that different theoretical methods predict varying orders of isomer stability, highlighting the importance of electron correlation effects in determining accurate relative energies [10] [14]. The B3LYP density functional approach systematically underestimates the stability of certain isomeric forms compared to coupled cluster benchmarks [10] [14].

Table 2: Computational Frameworks Applied to Dithionous Acid

| Method | Basis Set | Accuracy Level | Computational Cost | Application | Electron Correlation |

|---|---|---|---|---|---|

| Hartree-Fock (HF) | 6-31G** | Low | Low | Initial geometry | None |

| Møller-Plesset MP2 | aug-cc-pVTZ | High | Medium | Energy refinement | Second-order |

| CCSD(T) | aug-cc-pVTZ | Very High | Very High | Benchmark | Coupled cluster |

| B3LYP | 6-31G** | Medium | Low | Structure optimization | DFT hybrid |

| M06-2X | TZVP | High | Medium | Hydrated clusters | DFT meta-hybrid |

| SCS-MP2 | aug-cc-pVTZ | High | Medium | Geometry optimization | Spin-component scaled |

Theoretical Analysis of Intramolecular Hydrogen Bonding

The theoretical analysis of intramolecular hydrogen bonding in dithionous acid reveals critical stabilization mechanisms that govern the molecular structure and energetics of this sulfur oxoacid [10] [14] [18]. Quantum mechanical calculations demonstrate that the global minimum configuration of dithionous acid is stabilized by two very strong intramolecular hydrogen bonds with C₂ symmetry [10] [14].

The intramolecular hydrogen bonding network in dithionous acid involves interactions between hydroxyl groups and neighboring oxygen atoms within the same molecule [10] [14]. Natural bond orbital analysis indicates that these hydrogen bonds exhibit significant strength, with energies approaching 9.2 kilocalories per mole [14] [15]. The hydrogen bond distances in the optimized structure measure approximately 1.616 Angstroms, indicating relatively strong interactions compared to typical intermolecular hydrogen bonds [14] [18].

Wiberg bond order analysis provides quantitative measures of hydrogen bond strength within the dithionous acid framework [14] [23]. The intramolecular hydrogen bonds exhibit bond orders of approximately 0.096, reflecting partial covalent character that contributes to the overall molecular stability [14]. This bonding analysis demonstrates that the hydrogen interactions are significantly stronger than conventional weak intermolecular forces [15] [18].

The geometric constraints imposed by intramolecular hydrogen bonding influence the overall molecular flexibility and conformational preferences of dithionous acid [23]. Computational studies reveal that the presence of these stabilizing interactions restricts rotational freedom around the sulfur-sulfur bond, maintaining the molecule in a relatively rigid conformation [10] [14]. This structural rigidity has important implications for reactivity patterns and thermodynamic stability [14] [23].

Comparative analysis with other sulfur oxoacids demonstrates that the degree of intramolecular hydrogen bonding correlates with structural flexibility and gas-phase acidity [23]. Systems with stronger intramolecular hydrogen bonds, such as dithionous acid, exhibit enhanced stability but reduced conformational adaptability compared to more flexible analogs [23]. The hydrogen bonding strength serves as an indicator of molecular flexibility within the sulfur oxoacid series [23].

Electronic structure calculations reveal that intramolecular hydrogen bonding affects the distribution of electron density and influences the polarity of individual bonds within the molecule [14] [18]. The hydrogen bond formation withdraws electron density from the oxygen-hydrogen bonds, weakening these connections and potentially affecting the compound's acidic properties [14] [23].

Table 3: Intramolecular Hydrogen Bonding Analysis in Sulfur Oxoacids

| Molecular System | Intramolecular H-bonds | H-bond Strength (kcal/mol) | O⋯H Distance (Å) | Symmetry | Structural Flexibility | Bond Order (O-H) |

|---|---|---|---|---|---|---|

| H₂S₂O₄ (14) | 2 | 9.2 | 1.616 | C₂ | High | 0.667 |

| H₂S₂O₆ | 0 | 0.0 | N/A | C₁ | Low | 0.724 |

| H₂S₃O₆ | 2 | 7.8 | 1.825 | C₂ | High | 0.676 |

| H₂S₄O₆ | 2 | 8.5 | 1.848 | C₂ | Very High | 0.682 |

| H₂S₂O₇ | 2 | 6.9 | 1.989 | C₂ | Medium | 0.632 |

Comparative Computational Models of Sulfur Oxoacids

Comparative computational models of sulfur oxoacids provide a systematic framework for understanding the electronic structure, thermodynamic properties, and chemical behavior of dithionous acid within the broader context of sulfur-containing oxoacids [21] [22] [23]. These comparative studies employ consistent theoretical methodologies to evaluate relative stabilities, acidities, and molecular properties across the sulfur oxoacid series [21] [23].

Gas-phase acidity calculations reveal that dithionous acid exhibits a gas-phase deprotonation energy of 284.0 kilocalories per mole, positioning it among the strongest known Brønsted acids [23]. This acidity value is significantly lower than those of conventional strong acids such as perchloric acid (293.5 kcal/mol) and trifluoromethanesulfonic acid (292.4 kcal/mol), indicating superior proton-donating ability [23]. Within the sulfur oxoacid series, the gas-phase acidity order follows H₂S₂O₆ < H₂S₃O₆ < H₂S₂O₇ < H₂S₄O₆ [23].

Electronic structure comparisons demonstrate that dithionous acid possesses distinct orbital characteristics compared to other sulfur oxoacids [22] [26]. The highest occupied molecular orbital energy of dithionous acid (-8.2 eV) reflects its electron-donating capacity, while the lowest unoccupied molecular orbital energy (-2.1 eV) indicates its electron-accepting potential [22]. These orbital energies influence chemical reactivity patterns and determine the compound's behavior in redox processes [22] [26].

Molecular geometry comparisons reveal that dithionous acid exhibits intermediate bond lengths and angles compared to related sulfur oxoacids [14] [23]. The oxygen-hydrogen bond length (0.972 Angstroms) and sulfur-sulfur bond distance (2.184 Angstroms) reflect the unique electronic environment created by the specific oxidation states and coordination patterns in dithionous acid [14]. These geometric parameters influence molecular stability and reactivity characteristics [14] [23].

Thermodynamic property calculations demonstrate that dithionous acid exhibits distinct enthalpy and entropy values compared to other members of the sulfur oxoacid family [12] [22]. The standard enthalpy of formation and heat capacity values reflect the specific bonding patterns and molecular structure of dithionous acid [22]. These thermodynamic properties are essential for understanding chemical equilibria and reaction spontaneity [12] [22].

Vibrational frequency calculations provide characteristic spectroscopic signatures that distinguish dithionous acid from related compounds [10] [14]. The harmonic wavenumbers and infrared intensities calculated for fundamental vibrations offer unique identifiers for experimental detection and confirmation [10] [14]. These spectroscopic properties are particularly valuable for analytical applications and structural verification [10] [14].

Table 4: Comparative Computational Analysis of Sulfur Oxoacids

| Property | Unit | H₂S₂O₄ | H₂SO₃ | H₂S₂O₆ | H₂S₂O₇ |

|---|---|---|---|---|---|

| Gas Phase Acidity (ΔG°) | kcal/mol | 284.0 | 302.5 | 284.0 | 280.1 |

| O-H Bond Length | Å | 0.972 | 0.965 | 0.972 | 0.971 |

| S-S Bond Length | Å | 2.184 | N/A | 2.121 | 1.653 |

| Dipole Moment | Debye | 2.8 | 1.6 | 3.2 | 4.1 |

| HOMO Energy | eV | -8.2 | -9.1 | -8.9 | -9.5 |

| LUMO Energy | eV | -2.1 | -1.8 | -2.5 | -2.8 |